![molecular formula C14H14O2 B1265460 2-Benzyloxybenzyl alcohol CAS No. 3381-87-1](/img/structure/B1265460.png)
2-Benzyloxybenzyl alcohol
Overview
Description
2-Benzyloxybenzyl alcohol is a chemical compound with the molecular formula C14H14O2 . It is also known by other names such as 2-(Benzyloxy)phenylmethanol and Benzyl ether of saligenin .
Synthesis Analysis
The synthesis of alcohols like 2-Benzyloxybenzyl alcohol can be achieved through a process known as retrosynthetic analysis . This involves reasoning backwards from the target molecule to identify the starting materials needed for the synthesis . Another method involves the selective synthesis of benzylic alcohols using bis(methanesulfonyl) peroxide as an oxidant .Molecular Structure Analysis
The molecular structure of 2-Benzyloxybenzyl alcohol consists of 14 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C14H14O2/c15-10-13-8-4-5-9-14 (13)16-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2
. Chemical Reactions Analysis
The chemical reactions involving 2-Benzyloxybenzyl alcohol can include oxidation reactions . For instance, selective methylene C–H oxidation for the synthesis of alcohols with a broad scope and functional group tolerance can be achieved using bis(methanesulfonyl) peroxide as an oxidant .Physical And Chemical Properties Analysis
2-Benzyloxybenzyl alcohol has a molecular weight of 214.26 g/mol . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass and monoisotopic mass of the molecule are 214.099379685 g/mol . The physical properties of alcohols can vary, but small alcohols are completely soluble in water .Scientific Research Applications
Pharmaceutical Industry
2-Benzyloxybenzyl alcohol: is utilized in the pharmaceutical industry as an intermediate for the synthesis of various drugs. It serves as a precursor in the production of compounds with potential therapeutic applications, such as anti-inflammatory agents and inhibitors . Its role in the synthesis of active pharmaceutical ingredients (APIs) is crucial due to its chemical stability and reactivity.
Agricultural Industry
In agriculture, 2-Benzyloxybenzyl alcohol can be used as an adjuvant in crop protection formulations. It enhances the efficacy of pesticides and herbicides, contributing to improved crop yields and resistance management . The compound’s ability to improve the solubility and stability of agricultural chemicals makes it valuable in this sector.
Green Chemistry
2-Benzyloxybenzyl alcohol: plays a role in green chemistry as a safer alternative to traditional solvents and reagents. It is involved in the development of environmentally friendly synthetic routes, such as the oxidation of alcohols to aldehydes and ketones using clean oxidants like oxygen . This aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes.
Material Science
In material science, 2-Benzyloxybenzyl alcohol is used in the synthesis of inorganic oxide nanoparticles. It acts both as a solvent and a reagent, interacting with metal chlorides to produce metal oxides with unique properties for various applications, including electronics and catalysis .
Organic Synthesis
As a versatile building block in organic synthesis, 2-Benzyloxybenzyl alcohol is involved in the formation of complex organic molecules. It is used in reactions such as SN1 and SN2 substitutions, enabling the creation of a wide array of organic compounds with diverse functional groups .
Catalysis
2-Benzyloxybenzyl alcohol: finds application in catalysis, particularly in the selective oxidation of benzyl alcohol to benzaldehyde. It is used to study and develop novel catalysts that can improve the selectivity and efficiency of chemical reactions . The insights gained from such research can lead to advancements in industrial catalysis.
Environmental Science
2-Benzyloxybenzyl alcohol: contributes to environmental science by being part of studies focused on sustainable energy solutions. It is investigated for its potential in the production of hydrogen from alcohols, which is a key area of research in the development of clean energy technologies .
Mechanism of Action
Target of Action
It is known that alcohols, in general, can interact with a variety of cellular targets, including ion channels and enzymes .
Mode of Action
For instance, they can bind to specific sites on proteins, altering their structure and function .
Biochemical Pathways
For example, they can inhibit the function of enzymes, disrupt cell membranes, and interfere with signal transduction pathways .
Pharmacokinetics
Alcohols are generally well-absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Alcohols can cause a variety of effects at the molecular and cellular level, including changes in protein structure and function, disruption of cell membranes, and alterations in signal transduction pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Benzyloxybenzyl alcohol. For example, the presence of other substances, such as other alcohols or drugs, can influence its effects. Additionally, factors such as temperature and pH can affect its stability .
Safety and Hazards
Future Directions
While specific future directions for 2-Benzyloxybenzyl alcohol were not found, research into the synthesis and applications of alcohols is ongoing . For instance, research into the electrooxidation of alcohols like benzyl alcohol could lead to new methods for producing valuable chemicals and facilitating coupled H2 production .
properties
IUPAC Name |
(2-phenylmethoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZMRABYCSOXIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187471 | |
Record name | Benzenemethanol, 2-(phenylmethoxy)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3381-87-1 | |
Record name | 2-(Phenylmethoxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3381-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl alcohol, o-(benzyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003381871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, 2-(phenylmethoxy)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(Benzyloxy)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.